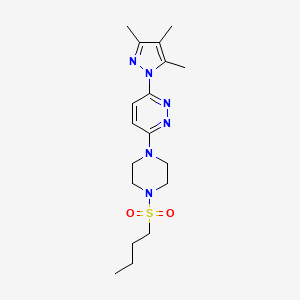
3-(4-(butylsulfonyl)piperazin-1-yl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine
描述
3-(4-(butylsulfonyl)piperazin-1-yl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine is a useful research compound. Its molecular formula is C18H28N6O2S and its molecular weight is 392.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 3-(4-(butylsulfonyl)piperazin-1-yl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine is a synthetic derivative that has garnered interest for its potential biological activities, particularly as an inhibitor in various cancer models. This article provides a comprehensive overview of its biological activity, including mechanisms of action, in vitro studies, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a complex structure characterized by a pyridazine core substituted with a piperazine ring and a pyrazole moiety. The presence of the butylsulfonyl group enhances its solubility and bioavailability, which are critical for its pharmacological efficacy.
Research indicates that compounds similar to This compound often act as kinase inhibitors. Specifically, they may inhibit the c-Met kinase pathway, which is implicated in tumor growth and metastasis. Inhibition of this pathway can lead to reduced cell proliferation and increased apoptosis in cancer cells.
In Vitro Studies
In vitro studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The following table summarizes key findings from relevant studies:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 | 1.06 ± 0.16 | c-Met kinase inhibition |
| MCF-7 | 1.23 ± 0.18 | Induction of apoptosis |
| HeLa | 2.73 ± 0.33 | Cell cycle arrest in G0/G1 phase |
| LO2 (normal) | ND | Not detected |
These results indicate that the compound exhibits significant cytotoxicity against several cancer cell lines while showing no marked activity against normal liver cells (LO2), suggesting a degree of selectivity that is desirable in anticancer agents .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications to the piperazine and pyrazole components significantly affect the biological activity of the compound. For instance:
- Substituents on the pyrazole ring : Variations in methyl groups can enhance potency.
- Piperazine modifications : Alterations in the butylsulfonyl group influence solubility and cellular uptake.
These insights are crucial for optimizing the compound's effectiveness and minimizing side effects.
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Cytotoxicity Against Lung Cancer : A study demonstrated that treatment with the compound led to significant reductions in viability in A549 lung cancer cells, with accompanying apoptotic markers observed through flow cytometry.
- Breast Cancer Treatment : In MCF-7 breast cancer cells, the compound induced cell cycle arrest and apoptosis, suggesting its potential role in breast cancer therapy.
- Combination Therapies : Preliminary data suggest enhanced efficacy when combined with traditional chemotherapeutics, indicating potential for use in combination therapies to overcome drug resistance .
属性
IUPAC Name |
3-(4-butylsulfonylpiperazin-1-yl)-6-(3,4,5-trimethylpyrazol-1-yl)pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N6O2S/c1-5-6-13-27(25,26)23-11-9-22(10-12-23)17-7-8-18(20-19-17)24-16(4)14(2)15(3)21-24/h7-8H,5-6,9-13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWLPCKXQINFQKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)N1CCN(CC1)C2=NN=C(C=C2)N3C(=C(C(=N3)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















